molecular formula C11H8O2 B14672889 4-Phenyl-4-cyclopentene-1,3-dione CAS No. 51306-96-8

4-Phenyl-4-cyclopentene-1,3-dione

Cat. No.: B14672889
CAS No.: 51306-96-8
M. Wt: 172.18 g/mol
InChI Key: QITPWMNZOAJALK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-4-cyclopentene-1,3-dione is an organic compound with the molecular formula C11H8O2 It is a derivative of cyclopentene-1,3-dione, where a phenyl group is attached to the fourth carbon of the cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-4-cyclopentene-1,3-dione can be achieved through several methods. One common approach involves the Michael addition of thiol-containing tags or linkers to 4-cyclopentene-1,3-dione, followed by further functionalization . Another method includes the Knoevenagel condensation reaction between 9-anthracenecarboxaldehyde and the diphosphine ligand 4,5-bis(diphenylphosphino)-4-cyclopentene-1,3-dione in the presence of molecular sieves .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Mechanism of Action

The mechanism of action of 4-Phenyl-4-cyclopentene-1,3-dione involves its ability to participate in cycloaddition and substitution reactions. The compound’s reactivity is influenced by the electron-donating and electron-attracting groups attached to the cyclopentene ring. These reactions often involve the formation of intermediate complexes and transition states, leading to the final products .

Properties

CAS No.

51306-96-8

Molecular Formula

C11H8O2

Molecular Weight

172.18 g/mol

IUPAC Name

4-phenylcyclopent-4-ene-1,3-dione

InChI

InChI=1S/C11H8O2/c12-9-6-10(11(13)7-9)8-4-2-1-3-5-8/h1-6H,7H2

InChI Key

QITPWMNZOAJALK-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C=C(C1=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.